HDAC6 Inhibition Profile: Moderate Potency with Defined IC₅₀
3-Amino-N-hydroxypropanamide exhibits a moderate but measurable inhibitory activity against histone deacetylase 6 (HDAC6), a key epigenetic target. In a standardized fluorogenic assay using recombinant human N-terminal GST-tagged HDAC6 and Ac-Leu-Gly-Lys(Ac)-AMC substrate, the compound displayed an IC₅₀ of 9.53 × 10³ nM (9.53 μM) [1]. This provides a quantifiable benchmark for researchers seeking a tool compound with defined HDAC6 activity, distinct from more potent inhibitors like SAHA (vorinostat) which has an IC₅₀ of ~10 nM for HDAC6, or from pan-HDAC inhibitors with different selectivity profiles.
| Evidence Dimension | HDAC6 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 9.53 × 10³ nM (9.53 μM) |
| Comparator Or Baseline | SAHA (vorinostat): ~10 nM (reference value); Class-level baseline: other aminohydroxamates may vary by orders of magnitude |
| Quantified Difference | Target compound is ~1000-fold less potent than SAHA against HDAC6 |
| Conditions | Recombinant human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells; substrate: Ac-Leu-Gly-Lys(Ac)-AMC |
Why This Matters
This defined IC₅₀ value allows researchers to select the compound as a moderate-activity control or as a starting scaffold for optimization, avoiding the confounding high potency of clinical-grade HDAC inhibitors.
- [1] BindingDB Entry BDBM50584449 (CHEMBL5079646). Affinity Data for 3-Amino-N-hydroxypropanamide: HDAC6 IC₅₀ = 9.53E+3 nM. View Source
